molecular formula C7H9NO2S2 B14407233 2,6-Bis(methylsulfinyl)pyridine CAS No. 80710-22-1

2,6-Bis(methylsulfinyl)pyridine

Cat. No.: B14407233
CAS No.: 80710-22-1
M. Wt: 203.3 g/mol
InChI Key: ZKTCTWPPXRRYPD-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfinyl)pyridine is a pyridine derivative featuring sulfinyl (-S(O)CH₃) groups at the 2 and 6 positions. Sulfinyl groups are polar, moderately electron-withdrawing, and capable of hydrogen bonding, which may enhance solubility and influence coordination chemistry. Below, we compare its hypothetical properties with structurally similar compounds from the literature.

Properties

CAS No.

80710-22-1

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

2,6-bis(methylsulfinyl)pyridine

InChI

InChI=1S/C7H9NO2S2/c1-11(9)6-4-3-5-7(8-6)12(2)10/h3-5H,1-2H3

InChI Key

ZKTCTWPPXRRYPD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC(=CC=C1)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylsulfinyl)pyridine typically involves the oxidation of 2,6-bis(methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(methylsulfinyl)pyridine are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may include continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylsulfinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(methylsulfinyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(methylsulfinyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Bis(1-Azaazulen-2-yl)pyridine

  • Structure : Aromatic azaazulenyl groups at 2,6-positions.
  • Properties: Exhibits strong fluorescence in acidic media (quantum yield increases significantly in H₂SO₄) . Basicity determined via pH-dependent absorption spectra in 50% aqueous ethanol, with pKₐ values inferred from titration curves .
  • Applications: Potential use in optoelectronic materials due to tunable emission behavior .

2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)

  • Structure : Oxazoline rings at 2,6-positions.
  • Properties: Melting point: 160.6°C . Used as a ligand for transition metals (e.g., Co, Re, Pt, Pd) in catalysis . Structural characterization via X-ray diffraction reveals non-planar geometry, influencing metal coordination .
  • Applications: Active in ethylene polymerization and copolymerization with norbornene .

2,6-Bis(diphenylphosphino)pyridine

  • Structure: Bulky diphenylphosphino (-PPh₂) substituents.
  • Properties: Average molecular mass: 447.458 g/mol . Strong σ-donor and π-acceptor capabilities, ideal for forming stable metal complexes .
  • Applications : Widely used in coordination chemistry for synthesizing catalysts in cross-coupling reactions .

2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP)

  • Structure : Pyrazole rings with tert-butyl groups.
  • Properties :
    • High separation factors for actinides (SFAm(III)/Eu(III) ≈ 200) in extraction studies .
    • Stability constants lower than neopentyl analogs (C5-BPP) but superior extraction efficiency .
  • Applications : Separation of An(III)/Ln(III) in nuclear waste treatment .

2,6-Bis(1H-imidazol-2-yl)pyridine

  • Structure : Imidazole rings at 2,6-positions.
  • Properties :
    • Acts as a strong-field ligand, inducing spin crossover (SCO) in Fe(II) complexes at high temperatures .
    • Ligand field strength (ΔLS ≈ 19,000–22,000 cm⁻¹) critical for SCO behavior .
  • Applications : Molecular switches and magnetic materials .

Data Tables

Table 1: Substituent Effects on Pyridine Derivatives

Compound Substituent Type Key Property Application Reference
2,6-Bis(1-Azaazulen-2-yl)pyridine Aromatic (azaazulenyl) Acid-sensitive fluorescence Optoelectronics
2,6-Bis(oxazolin-2-yl)pyridine Oxazoline Non-planar geometry, high Tm (160°C) Polymerization catalysts
2,6-Bis(diphenylphosphino)pyridine Phosphino Strong metal coordination Cross-coupling catalysts
C4-BPP Pyrazole (tert-butyl) High An(III)/Ln(III) separation Nuclear waste treatment
2,6-Bis(imidazol-2-yl)pyridine Imidazole Spin crossover in Fe(II) complexes Magnetic materials

Table 2: Thermal and Spectral Properties

Compound Melting Point (°C) Emission Behavior Notable Spectral Data
2,6-Bis(1-Azaazulen-2-yl)pyridine N/A Strong emission in H₂SO₄ (Φ > 1%) λₑₘ = 446 nm (pH-dependent)
Py-box 160.6 N/A ¹H NMR (DMSO-d₆): δ 8.5–7.2 ppm
2,6-Bis(diphenylphosphino)pyridine N/A N/A ChemSpider ID: 551198

Key Research Findings

  • Electronic Effects : Electron-withdrawing substituents (e.g., sulfinyl, oxazoline) enhance ligand field strength and redox activity, while bulky groups (e.g., tert-butyl) improve selectivity in metal extraction .
  • Steric Hindrance: Non-planar substituents (e.g., oxazoline) reduce metal coordination flexibility but increase catalytic specificity .
  • Acid-Base Behavior : Protonation of azaazulenyl groups drastically alters emission properties, suggesting pH-responsive applications .

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